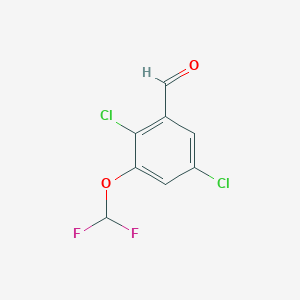
2,5-Dichloro-3-(difluoromethoxy)benzaldehyde
Descripción general
Descripción
2,5-Dichloro-3-(difluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H4Cl2F2O2 and its molecular weight is 241.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,5-Dichloro-3-(difluoromethoxy)benzaldehyde is an aromatic aldehyde characterized by the presence of two chlorine atoms and a difluoromethoxy group. This unique structural configuration contributes to its distinct chemical reactivity and potential biological activities, particularly in medicinal chemistry and organic synthesis. The compound has garnered attention for its possible therapeutic applications, including its interactions with various biological targets.
The molecular formula of this compound is CHClFO. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 236.05 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound may exhibit significant biological activity through various mechanisms. The presence of electronegative fluorine and chlorine atoms enhances its binding affinity to biological macromolecules, potentially influencing enzyme inhibition and protein-ligand interactions.
Enzyme Inhibition
The compound's unique substituents may enhance its potential as an enzyme inhibitor. Research on related compounds has shown that modifications in the aromatic ring can significantly alter enzyme activity. For example, the incorporation of difluoromethoxy groups has been linked to increased potency in inhibiting specific enzymes involved in metabolic pathways .
Case Studies
While direct case studies on this compound are scarce, related research provides insights into its potential applications:
- Antifungal Activity : Similar compounds have been evaluated for antifungal properties, showing notable effectiveness against various fungal strains. These findings suggest that this compound may warrant further investigation in antifungal drug development .
- Antimalarial Properties : Analogous pyrazole derivatives have exhibited significant antimalarial activity in vitro against chloroquine-resistant strains of Plasmodium falciparum. The structural modifications in these compounds highlight the importance of substituent positioning on biological efficacy .
The mechanism of action for this compound involves interactions with specific molecular targets that modulate biochemical pathways. The difluoromethoxy group is believed to play a crucial role in enhancing the compound's reactivity and selectivity towards these targets.
Propiedades
IUPAC Name |
2,5-dichloro-3-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(10)6(2-5)14-8(11)12/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACIFUOODCHQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















